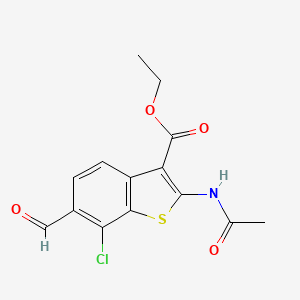

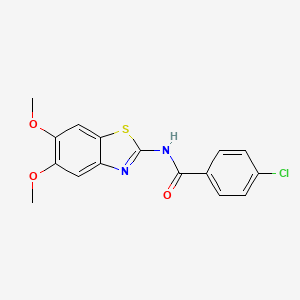

![molecular formula C8H16ClNO2 B2629202 (1S,3S)-3-Amino-3-(hydroxymethyl)spiro[3.3]heptan-1-ol;hydrochloride CAS No. 2413848-52-7](/img/structure/B2629202.png)

(1S,3S)-3-Amino-3-(hydroxymethyl)spiro[3.3]heptan-1-ol;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(1S,3S)-3-Amino-3-(hydroxymethyl)spiro[3.3]heptan-1-ol;hydrochloride” is a chemical compound with the CAS Number: 2361635-84-7 . It has a molecular weight of 161.67 . The compound is stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H15N.ClH/c9-6-7-2-5-8(7)3-1-4-8;/h7H,1-6,9H2;1H . This code provides a unique representation of the compound’s molecular structure.

Physical And Chemical Properties Analysis

The compound is a powder and is stored at room temperature . Unfortunately, more specific physical and chemical properties like density, boiling point, melting point, etc., are not available in the current literature .

Scientific Research Applications

Enzyme-catalyzed Asymmetric Synthesis

Research by Naemura and Furutani (1990) demonstrated the enzyme-catalyzed asymmetric synthesis of spiro[3.3]heptane derivatives, highlighting the compound's potential in creating chiral molecules with axial chirality. This process utilized pig liver esterase for the asymmetric hydrolysis, underscoring the utility of biocatalysis in synthesizing complex molecules with moderate optical purity and high chemical yield (Naemura & Furutani, 1990).

Conformationally Restricted Glutamic Acid Analogs

Radchenko, Grygorenko, and Komarov (2008) explored the synthesis of glutamic acid analogs based on the spiro[3.3]heptane skeleton. This work aimed to understand glutamate receptors better by providing rigid spirocyclic scaffolds that fix the relative spatial orientation of functional groups. Such analogs can probe the topologies of different glutamate receptors, offering insights into receptor structure and function (Radchenko, Grygorenko, & Komarov, 2008).

Fluorinated Building Blocks

A study by Chernykh et al. (2016) on the synthesis of fluorinated analogs based on the spiro[3.3]heptane motif introduced new non-flattened amino group-containing building blocks. These compounds are noteworthy in medicinal chemistry for their three-dimensional shape and unique fluorine substitution patterns, which could influence drug design and pharmacological properties (Chernykh et al., 2016).

Structural Analysis of Angular Monoprotected Diamines

Chernykh, Radchenko, Grygorenko, Daniliuc, Volochnyuk, and Komarov (2015) synthesized and analyzed the structure of spiro[3.3]heptane-1,6-diamines, protected for use as building blocks in drug discovery. This research provides a foundation for using these diamines as restricted surrogates in designing new drugs, potentially optimizing their absorption, distribution, metabolism, and excretion (ADME) parameters (Chernykh et al., 2015).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .

properties

IUPAC Name |

(1S,3S)-3-amino-3-(hydroxymethyl)spiro[3.3]heptan-1-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c9-8(5-10)4-6(11)7(8)2-1-3-7;/h6,10-11H,1-5,9H2;1H/t6-,8+;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPMCHBCOGFTZBU-QDOHZIMISA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)C(CC2(CO)N)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2(C1)[C@H](C[C@]2(CO)N)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,3S)-3-Amino-3-(hydroxymethyl)spiro[3.3]heptan-1-ol;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

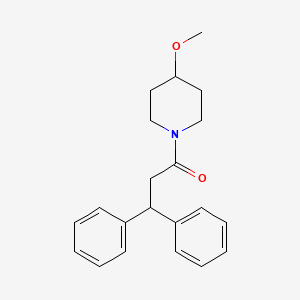

![5-benzyl-3-(4-ethoxyphenyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2629119.png)

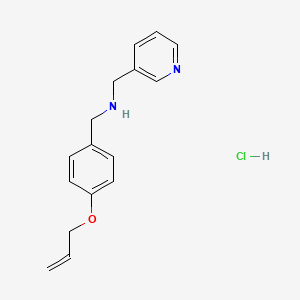

![2-(3-((4-methoxyphenyl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2629120.png)

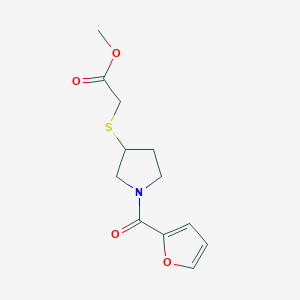

![4,7,8-Trimethyl-2-(2-piperidin-1-ylethyl)-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2629126.png)

![[2-(Dimethylamino)ethyl]urea hydrochloride](/img/structure/B2629127.png)

![5-Acetyl-2-[(2,4-dichlorobenzyl)sulfanyl]-6-methylnicotinonitrile](/img/structure/B2629129.png)

![1-[(2S,6R)-2,6-Dimethylmorpholin-4-yl]prop-2-en-1-one](/img/structure/B2629130.png)

![N-tert-butyl-2-[(4-oxo-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2629136.png)

![N-(3-fluorophenyl)-N-(4-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2629140.png)